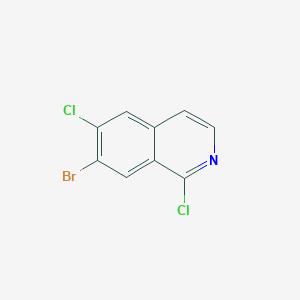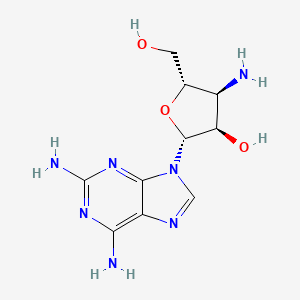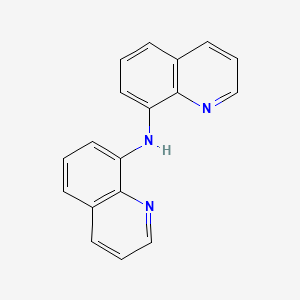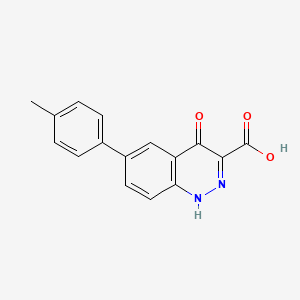![molecular formula C16H10N2OS B11846830 1-Amino-3-(pyridin-4-yl)-8H-indeno[1,2-c]thiophen-8-one](/img/structure/B11846830.png)
1-Amino-3-(pyridin-4-yl)-8H-indeno[1,2-c]thiophen-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-3-(pyridin-4-yl)-8H-indeno[1,2-c]thiophen-8-one is a complex heterocyclic compound that combines an indeno-thiophene core with an amino group and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3-(pyridin-4-yl)-8H-indeno[1,2-c]thiophen-8-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted indene and thiophene, the compound can be synthesized through a series of reactions involving nitration, reduction, and cyclization .
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions to ensure efficient conversion of starting materials to the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-3-(pyridin-4-yl)-8H-indeno[1,2-c]thiophen-8-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
1-Amino-3-(pyridin-4-yl)-8H-indeno[1,2-c]thiophen-8-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antiviral activities.
Mechanism of Action
The mechanism of action of 1-Amino-3-(pyridin-4-yl)-8H-indeno[1,2-c]thiophen-8-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. For instance, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes .
Comparison with Similar Compounds
- 1-Amino-3-(pyridin-2-yl)-8H-indeno[1,2-c]thiophen-8-one
- 1-Amino-3-(pyridin-3-yl)-8H-indeno[1,2-c]thiophen-8-one
- 1-Amino-3-(pyridin-5-yl)-8H-indeno[1,2-c]thiophen-8-one
Uniqueness: 1-Amino-3-(pyridin-4-yl)-8H-indeno[1,2-c]thiophen-8-one is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The position of the pyridine ring can significantly affect the compound’s electronic properties and its ability to participate in various chemical reactions .
Properties
Molecular Formula |
C16H10N2OS |
|---|---|
Molecular Weight |
278.3 g/mol |
IUPAC Name |
3-amino-1-pyridin-4-ylindeno[1,2-c]thiophen-4-one |
InChI |
InChI=1S/C16H10N2OS/c17-16-13-12(10-3-1-2-4-11(10)14(13)19)15(20-16)9-5-7-18-8-6-9/h1-8H,17H2 |
InChI Key |
YXZKKRKYCBZEPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(SC(=C3C2=O)N)C4=CC=NC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5'-Ethyl-6'-methoxy-2'-methyl-[3,3'-bipyridine]-5-carboxylic acid](/img/structure/B11846755.png)



![2-(9-(Pyridin-2-YL)-6-oxaspiro[4.5]decan-9-YL)acetic acid](/img/structure/B11846766.png)

![2-Benzyl-4-chloro-6-methylthieno[2,3-d]pyrimidine](/img/structure/B11846781.png)



![Benzene, 1-bromo-4-methoxy-2-[(trimethylsilyl)methyl]-](/img/structure/B11846810.png)
![2-[(3,5-Difluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-8-ol](/img/structure/B11846814.png)

